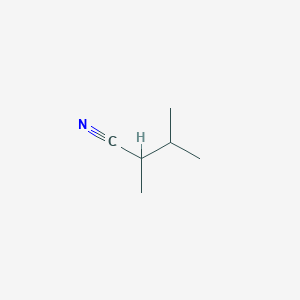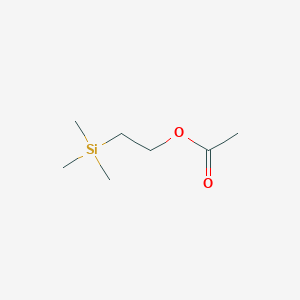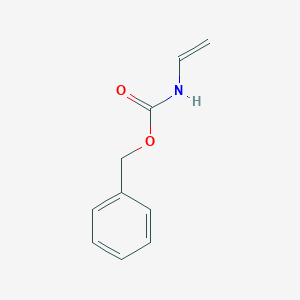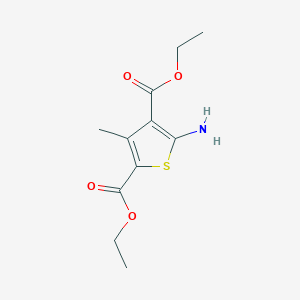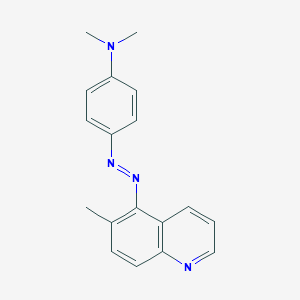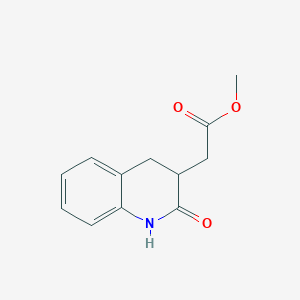
2-(2-oxo-1,2,3,4-tetrahidroquinolin-3-il)acetato de metilo
Descripción general
Descripción
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .
Result of Action
The molecular and cellular effects of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate’s action are currently unknown
Métodos De Preparación
The synthesis of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the use of methyl acetoacetate as a starting material, which undergoes cyclization and subsequent esterification to form the desired product . The reaction conditions often involve the use of solvents such as toluene and catalysts like lactic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Análisis De Reacciones Químicas
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, resulting in varied reactivity and applications.
The uniqueness of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate lies in its specific functional groups and the resulting chemical behavior, making it valuable for specific synthetic and research purposes.
Propiedades
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQVNZTFJUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
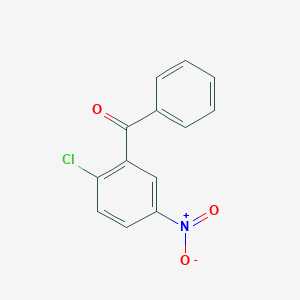

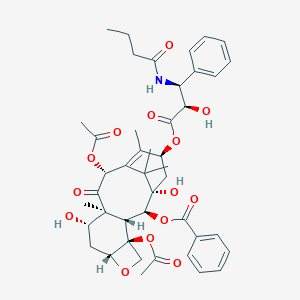

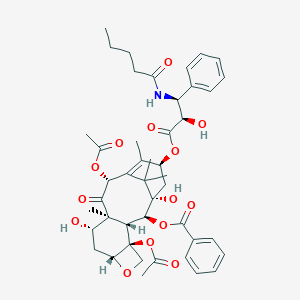
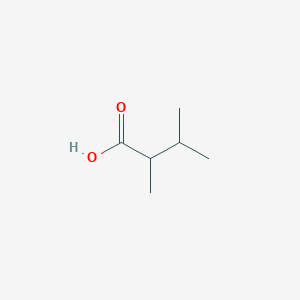
![6,6-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol](/img/structure/B105103.png)
